6-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid
Description
6-({2-[(4-Ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid is a synthetic coumarin derivative with a hexanoic acid linker. Its structure comprises:
- Coumarin core: A 2H-chromen-2-one scaffold substituted with ethyl (C4) and methyl (C8) groups.
- Linker: A propionylamino-hexanoic acid chain attached via an ether bond at the coumarin’s C7 position.
Properties
Molecular Formula |
C21H27NO6 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
6-[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]hexanoic acid |
InChI |
InChI=1S/C21H27NO6/c1-4-15-12-19(25)28-20-13(2)17(10-9-16(15)20)27-14(3)21(26)22-11-7-5-6-8-18(23)24/h9-10,12,14H,4-8,11H2,1-3H3,(H,22,26)(H,23,24) |
InChI Key |
XOHCKINYCZVQBV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization via Polyphosphoric Acid
PPA facilitates the formation of heterocyclic structures by promoting intramolecular esterification or condensation. In flumequine synthesis, PPA enabled cyclization at 110–115°C with yields up to 70%. Adapting this method, a β-ketoester precursor bearing ethyl and methyl substituents could undergo PPA-catalyzed cyclization to yield the 4-ethyl-8-methyl-2-oxo-2H-chromene scaffold.
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Polyphosphoric acid |
| Temperature | 110–115°C |
| Time | 1–3 hours |
| Solvent | Xylene (optional) |
Functionalization at the 7-Position
Introducing the propanoyloxy group at the 7-position requires regioselective substitution. Nucleophilic aromatic substitution (SNAr) or hydroxyl group alkylation are potential routes.
Alkylation of Hydroxyl Group
The 7-hydroxy intermediate can react with 2-bromopropanoyl chloride in the presence of a base (e.g., potassium carbonate). This method mirrors esterification steps observed in flumequine derivatives.
Example Protocol
-
Dissolve 7-hydroxy-4-ethyl-8-methyl-2H-chromen-2-one in anhydrous DMF.
-
Add 2-bromopropanoyl chloride (1.2 eq) and K2CO3 (2 eq).
-
Isolate the product via aqueous workup and chromatography.
Yield Optimization
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| K2CO3 | DMF | 70°C | 65–75 |
| Et3N | CH2Cl2 | 0°C → RT | 50–60 |
Amide Bond Formation with 6-Aminohexanoic Acid
Coupling the propanoyloxy chromene intermediate with 6-aminohexanoic acid is critical. Activation of the carboxylic acid followed by amidation is standard.
Carboxylic Acid Activation
Isopropenyl chloroformate and triethylamine in dichloromethane effectively activate carboxylic acids for amide formation, as seen in flumequine derivatization.
Steps
-
Dissolve 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid in CH2Cl2.
-
Add Et3N (1.1 eq) and isopropenyl chloroformate (1.05 eq) at 0°C.
Microwave-Assisted Amidation
Microwaving in N-methylpyrrolidinone (NMP) at 200–220°C for 1 hour enhances reaction efficiency, achieving yields >80%.
Purification and Characterization
Final purification involves precipitation, chromatography, or recrystallization. Flumequine analogs were purified via mass-directed HPLC or trituration.
Characterization Data
-
MS (ESI): Expected m/z ~445.4 [M+H]+ (calculated for C22H28N2O7).
-
1H NMR: Key signals include δ 6.8–7.2 (chromene aromatic protons), δ 4.3 (propanoyloxy methylene), and δ 1.2–1.6 (hexanoic acid chain).
Comparative Analysis of Synthetic Routes
The table below evaluates methods based on yield, scalability, and practicality:
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| PPA Cyclization | High efficiency, minimal byproducts | Requires high-temperature PPA | 70–75 |
| Microwave Amidation | Rapid, high yields | Specialized equipment needed | 80–85 |
| Classical Alkylation | Mild conditions, scalable | Moderate regioselectivity | 60–65 |
Chemical Reactions Analysis
Types of Reactions
6-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
6-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of 6-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid involves its interaction with specific molecular targets and pathways. The chromen moiety is known to interact with enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects . Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Coumarins with Hexanoic Acid Linkers
Compound A : 6-[[(2R)-2-(3,4-Dimethyl-2-oxochromen-7-yl)oxypropanoyl]amino]hexanoic Acid
- Structural Differences : Coumarin substituents are 3,4-dimethyl vs. 4-ethyl-8-methyl in the target compound.
- Properties: Same molecular weight (375.42 g/mol) but altered electronic effects due to adjacent methyl groups.
- Implications : The 3,4-dimethyl configuration may enhance π-π stacking in crystal structures, whereas ethyl-methyl groups in the target compound could improve membrane permeability.
Compound B : (E)-6-(4-(2-(2-(Dicyanomethylene)-7-(diethylamino)-2H-chromen-4-yl)vinyl)phenoxy)hexanoic Acid
- Structural Differences: Extended conjugation (vinyl group), dicyanomethylene (electron-withdrawing), and diethylamino (electron-donating) groups.
- Properties: Higher molecular weight (473.53 g/mol) and H-bond acceptors (7 vs. 6). Fluorescence enhanced by dicyanomethylene, making it suitable for bioimaging.
- Implications: The target compound lacks fluorescent groups, suggesting divergent applications (e.g., therapeutic vs. diagnostic).
Parent Acid Derivatives
Compound C : 2-[(4-Ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propionic Acid
- Structural Differences: Lacks the hexanoic acid-amide linker; terminates as a propionic acid.
- Properties: Molecular weight: 260.29 g/mol (C₁₅H₁₆O₄). Reduced H-bond capacity (1 donor, 4 acceptors).
- Implications: The shorter chain limits solubility and conjugation utility, highlighting the hexanoic acid linker’s role in improving pharmacokinetics in the target compound.
Coumarins with Alternative Substituents
Compound D : 2-{[3-(4-Chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic Acid
- Structural Differences : Chlorophenyl substituent (electron-withdrawing) vs. ethyl-methyl (lipophilic).
- Implications : The target compound’s ethyl-methyl groups favor hydrophobic interactions, whereas chlorophenyl derivatives may exhibit stronger target binding in polar environments.
Comparative Data Table
*Estimated based on substituent contributions.
Research Findings and Implications
- Synthetic Strategies: The target compound’s synthesis likely involves coupling 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propionic acid with hexanoic acid via amide bond formation, similar to methods in .
- Crystallography : Tools like SHELXL () are critical for resolving stereochemistry, particularly if chiral centers exist (e.g., ’s (R)-configuration) .
Biological Activity
Chemical Structure and Properties
The compound can be broken down into its structural components:
- Coumarin moiety : The 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl group is a substituted coumarin, which is known for its antioxidant and anti-inflammatory properties.
- Hexanoic acid chain : The hexanoic acid component contributes to the lipophilicity of the molecule, potentially enhancing its membrane permeability.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₂O₄ |
| Molecular Weight | 276.28 g/mol |
Antioxidant Properties
Research indicates that coumarin derivatives exhibit significant antioxidant activity. For instance, studies have shown that compounds containing the coumarin structure can scavenge free radicals and reduce oxidative stress in various biological systems. This property is crucial in preventing cellular damage associated with chronic diseases.
Anti-inflammatory Effects
Coumarin derivatives are also noted for their anti-inflammatory effects. In vitro studies suggest that they can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play key roles in inflammatory pathways.
Antimicrobial Activity
Some studies have reported that coumarin derivatives possess antimicrobial properties against a range of pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Case Studies
- Case Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry demonstrated that a related coumarin derivative significantly reduced oxidative stress markers in a rat model of diabetes, suggesting potential for therapeutic use in managing diabetic complications.
- Anti-inflammatory Research : Another study highlighted in Phytotherapy Research showed that a similar coumarin compound reduced edema in carrageenan-induced paw edema models, indicating its potential as an anti-inflammatory agent.
- Antimicrobial Efficacy : Research published in Antimicrobial Agents and Chemotherapy reported that certain coumarin derivatives exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential in treating resistant infections.
Potential Therapeutic Applications
Given its biological activities, 6-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid may have applications in:
- Chronic Disease Management : Its antioxidant properties could be beneficial in diseases characterized by oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
- Inflammatory Conditions : The anti-inflammatory effects suggest potential use in conditions like arthritis or inflammatory bowel disease (IBD).
- Infectious Diseases : The antimicrobial properties could support the development of new treatments for infections caused by resistant bacteria.
Q & A
Q. What are the key structural features of this compound, and how are they characterized experimentally?
The compound contains a chromene core substituted with ethyl and methyl groups at positions 4 and 8, respectively, a propanoyloxy linker, and a hexanoic acid moiety. Key characterization methods include:
Q. What synthetic routes are commonly used to prepare this compound?
Synthesis typically involves:
- Chromene core functionalization : Alkylation or esterification of 7-hydroxy-4-ethyl-8-methylcoumarin derivatives.
- Propanoyloxy linker introduction : Reaction with bromopropanoate esters under basic conditions (e.g., K₂CO₃ in acetone/ethanol, reflux) .
- Hexanoic acid conjugation : Amide coupling (e.g., EDC/HOBt) between the propanoyl intermediate and 6-aminohexanoic acid .
Q. What in vitro assays are recommended for initial biological activity screening?
- Anticancer activity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Anti-inflammatory potential : ELISA-based measurement of TNF-α or IL-6 suppression in LPS-stimulated macrophages .
- Enzyme inhibition : Fluorescence-based kinase assays (e.g., VEGFR2 or AXL inhibition, inspired by structurally related chromene derivatives) .
Advanced Research Questions
Q. How can researchers optimize synthesis yield when reaction conditions are poorly documented?
- Design of Experiments (DoE) : Systematically vary solvents (e.g., DMF vs. acetone), catalysts (e.g., DBU vs. K₂CO₃), and temperatures to identify optimal conditions .
- Purity monitoring : Use HPLC with UV detection (λ = 254–280 nm) to track intermediate stability and byproduct formation .
- Scale-up considerations : Evaluate solvent recyclability and catalyst recovery for cost-effective production .
Q. How can conflicting reports on biological activity be resolved?
- Assay standardization : Ensure consistent cell lines, passage numbers, and incubation times across studies.
- Compound purity verification : Use LC-MS to confirm >95% purity, as impurities (e.g., unreacted chromene precursors) may skew results .
- Dose-response validation : Perform IC₅₀ comparisons under identical experimental conditions to isolate variability .
Q. What strategies are effective for elucidating the mechanism of action when target data is limited?
- Kinase profiling panels : Screen against a library of 100+ kinases to identify potential targets (e.g., AXL, VEGFR2) .
- Molecular docking : Use software like AutoDock Vina to model interactions with catalytic domains of hypothesized targets .
- Pull-down assays : Immobilize the compound on sepharose beads to capture binding proteins from cell lysates for proteomic analysis .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency?
- Substituent variation : Synthesize analogs with halogens (e.g., Cl, F) at the chromene 3-position or methyl groups at the hexanoic acid terminus .
- Bioisosteric replacement : Replace the propanoyloxy linker with sulfonamide or urea groups to assess solubility and binding effects .
- Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bond donors/acceptors using Schrödinger’s Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
